molecular formula C49H58N4O6 B12739089 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid CAS No. 25162-02-1

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid

Cat. No.: B12739089
CAS No.: 25162-02-1
M. Wt: 799.0 g/mol
InChI Key: GXWMRLPEBCSCFJ-IJMYHKOGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid is a complex organic compound belonging to the porphyrin family Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid involves multiple steps, starting with the preparation of the porphyrin core The porphyrin core is typically synthesized through the condensation of pyrrole and an aldehyde under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes the purification of intermediates and final products using techniques such as chromatography and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid has numerous applications in scientific research, including:

    Chemistry: Used as a model compound to study the properties and reactions of porphyrins.

    Biology: Investigated for its role in biological processes such as oxygen transport and photosynthesis.

    Medicine: Explored for potential therapeutic applications, including as a photosensitizer in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors, catalysts, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, as a photosensitizer, it can generate reactive oxygen species upon light activation, causing damage to cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Hematoporphyrin: Another porphyrin derivative used in photodynamic therapy.

    Protoporphyrin IX: A naturally occurring porphyrin involved in heme biosynthesis.

    Chlorophyll: A porphyrin derivative essential for photosynthesis in plants.

Uniqueness

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties

Properties

CAS No.

25162-02-1

Molecular Formula

C49H58N4O6

Molecular Weight

799.0 g/mol

IUPAC Name

3-[(17Z)-18-(2-carboxyethyl)-7-ethenyl-17-(hydroxymethylidene)-12-[(4E,8E)-1-hydroxy-5,9,13-trimethyltetradeca-4,8,12-trienyl]-3,8,13-trimethyl-22H-porphyrin-2-yl]propanoic acid

InChI

InChI=1S/C49H58N4O6/c1-9-34-31(6)39-25-45-49(46(55)18-12-17-30(5)16-11-15-29(4)14-10-13-28(2)3)33(8)40(52-45)24-44-37(27-54)36(20-22-48(58)59)43(53-44)26-42-35(19-21-47(56)57)32(7)38(51-42)23-41(34)50-39/h9,13,15,17,23-27,46,50,54-55H,1,10-12,14,16,18-22H2,2-8H3,(H,56,57)(H,58,59)/b29-15+,30-17+,37-27-,39-25?,40-24?,41-23?,42-26?

InChI Key

GXWMRLPEBCSCFJ-IJMYHKOGSA-N

Isomeric SMILES

CC1=C(C2=CC3=NC(=CC4=C(/C(=C/O)/C(=N4)C=C5C(=C(C(=N5)C=C1N2)C(CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=CO)C(=N4)C=C5C(=C(C(=N5)C=C1N2)C(CCC=C(C)CCC=C(C)CCC=C(C)C)O)C)CCC(=O)O)C(=C3C)CCC(=O)O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.